molecular formula C14H28N4O2 B8179079 N-Boc-9-azidononan-1-amine

N-Boc-9-azidononan-1-amine

Cat. No.: B8179079
M. Wt: 284.40 g/mol
InChI Key: BBOSBJPEOGMFBY-UHFFFAOYSA-N
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Description

Contextualization within Protected Amine Chemistry

The protection of amine groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. nih.gov Amines are nucleophilic and basic, making them susceptible to reaction with a variety of reagents. researchgate.net The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for amines, valued for its stability under many reaction conditions and its straightforward removal. masterorganicchemistry.comjk-sci.com

The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. jk-sci.com This process involves the amine attacking a carbonyl group of the (Boc)₂O, leading to the formation of a carbamate (B1207046). masterorganicchemistry.com The resulting N-Boc protected amine is stable to most nucleophiles and bases, which allows for selective reactions at other sites of a molecule. organic-chemistry.org Deprotection is generally achieved under acidic conditions, often using trifluoroacetic acid (TFA), which cleaves the Boc group to regenerate the free amine. masterorganicchemistry.comjk-sci.com This acid-lability provides an orthogonal protection strategy when used in conjunction with other protecting groups like the base-labile Fmoc group. organic-chemistry.org

N-Boc-9-azidononan-1-amine exemplifies the application of this protective group strategy. The Boc group masks the primary amine, allowing chemists to selectively utilize the azide (B81097) functionality in various reactions without interference from the amine.

Significance as a Bifunctional Molecular Building Block in Synthetic Methodologies

The true synthetic power of this compound lies in its bifunctional nature. It possesses two distinct reactive sites: the protected amine and the azide. This dual functionality allows it to act as a versatile linker, connecting two different molecular entities in a controlled and sequential manner.

The azide group is particularly valuable in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring. nih.gov This reaction is highly efficient and proceeds under mild conditions, making it suitable for a wide range of applications, including the modification of biomolecules. nih.gov The azide group can also participate in the Staudinger ligation, a reaction with a phosphine (B1218219) to form an aza-ylide, which can then be used to create bioconjugates. sigmaaldrich.com

The protected amine, on the other hand, can be deprotected to reveal a primary amine. This newly exposed amine can then undergo a host of well-established chemical transformations, such as amidation, alkylation, or reductive amination, to attach another molecule or functional group. nih.gov

This "orthogonality" of the two functional groups—the ability to react one without affecting the other—makes this compound a powerful tool for constructing complex molecules, such as those used in drug discovery, materials science, and bioconjugation. google.comgoogle.com

Scope of Contemporary Academic Research on this compound

Current academic research on this compound and similar bifunctional linkers is focused on leveraging its unique properties for a variety of applications. A primary area of investigation is its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bifunctional molecules for targeted protein degradation. In this context, one end of the linker binds to a target protein, while the other end recruits a cellular machinery component, leading to the degradation of the target protein.

Researchers are also exploring its use in the development of novel bioconjugates. By attaching a biomolecule (like a peptide, protein, or nucleic acid) to one end of the linker and a reporter molecule (like a fluorescent dye) or a drug molecule to the other, scientists can create powerful tools for diagnostics and therapeutics. sigmaaldrich.com The long, flexible nonane (B91170) chain of this compound can be advantageous in these applications, providing sufficient distance and flexibility between the two conjugated moieties to ensure that they can function independently.

Furthermore, the azide functionality allows for its incorporation into polymers and materials through click chemistry, enabling the creation of functionalized surfaces and materials with tailored properties. The ability to deprotect the amine after polymerization offers a route to materials with reactive handles for further modification.

Table of Physicochemical Properties

Property Value
CAS Number 1411977-81-5 sigmaaldrich.comxinyanbm.com
Molecular Formula C₁₄H₂₈N₄O₂ sigmaaldrich.com
Molecular Weight 284.4 g/mol sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(9-azidononyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N4O2/c1-14(2,3)20-13(19)16-11-9-7-5-4-6-8-10-12-17-18-15/h4-12H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOSBJPEOGMFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformation Chemistry of N Boc 9 Azidononan 1 Amine

Reactivity Profile of the N-Boc Protecting Group

The N-Boc group is a widely utilized amine protecting group in organic synthesis due to its predictable reactivity and stability under various conditions. quora.comsci-hub.se

A key advantage of the N-Boc protecting group is its pronounced stability under basic and nucleophilic conditions. researchgate.netnih.gov This resistance is largely attributed to the steric hindrance imposed by the bulky tert-butyl group, which shields the carbamate's carbonyl carbon from intermolecular nucleophilic attack. sci-hub.se Consequently, the Boc group remains intact in the presence of common bases such as triethylamine (B128534), sodium hydroxide (B78521), and potassium carbonate, as well as various nucleophiles like organolithium reagents, Grignard reagents, and amines. total-synthesis.comorganic-chemistry.org This stability allows for selective reactions to be performed at other sites of a molecule without disturbing the protected amine. semanticscholar.org The Boc group is also stable to catalytic hydrogenation conditions, which enhances its orthogonality with other protecting groups like benzyloxycarbonyl (Cbz). researchgate.nettotal-synthesis.com

Table 1: Stability of the N-Boc Group Under Various Conditions
Reagent/Condition ClassSpecific ExamplesStability of N-Boc GroupReference
BasesNaOH, K₂CO₃, NEt₃, PyridineStable total-synthesis.comorganic-chemistry.org
NucleophilesRLi, RMgX, R₂CuLi, Enolates, NH₃, RNH₂Stable organic-chemistry.org
Reductive AgentsH₂/Pd, H₂/Ni, LiAlH₄, NaBH₄Stable total-synthesis.comorganic-chemistry.org

The primary method for the removal of the N-Boc group is through acidolysis. nih.govwikipedia.org The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the fragmentation of the protonated carbamate (B1207046), which leads to the formation of a stable tert-butyl cation and a carbamic acid intermediate. total-synthesis.com The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine. total-synthesis.comwikipedia.org

The cleavage of the Boc group is commonly achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents such as methanol (B129727), dioxane, or ethyl acetate (B1210297). wikipedia.orgreddit.comfishersci.co.uk The choice of acid and solvent can be optimized to suit the specific substrate and to avoid side reactions. For instance, the tert-butyl cation generated during deprotection can act as an alkylating agent for nucleophilic residues within the substrate. total-synthesis.comwikipedia.org To prevent this, scavengers like anisole (B1667542) or thiophenol are often added to the reaction mixture to trap the reactive cation. total-synthesis.comorganic-chemistry.org While strong acids are typical, some Lewis acids like zinc bromide have also been shown to effect deprotection, although they may also cleave other acid-sensitive groups like tert-butyl esters. fishersci.co.uknih.gov

Table 2: Common Reagents for N-Boc Deprotection
ReagentTypical ConditionsNotesReference
Trifluoroacetic acid (TFA)20-50% in CH₂Cl₂ (DCM), room temp, 1-2hVolatile and easy to remove. Scavengers may be needed. fishersci.co.ukchemicalforums.com
Hydrochloric acid (HCl)4M in 1,4-dioxane (B91453) or 1M in Methanol, room temp to 50°COften yields a crystalline hydrochloride salt of the amine. reddit.comchemicalforums.com
Phosphoric Acid (H₃PO₄)Aqueous solutionsAn alternative to TFA or HCl. rsc.org
p-Toluenesulfonic acid (TsOH)DME, 40°CCan be used for automated synthesis applications.

Under certain conditions, particularly with specific reagents, the cleavage of Boc-carbamates can proceed through pathways that generate isocyanate intermediates. For example, the use of oxalyl chloride in methanol for N-Boc deprotection has been reported. rsc.orgrsc.org The proposed mechanism suggests that the reaction does not simply involve the in-situ generation of HCl. rsc.org Instead, it is postulated that the carbonyl of the carbamate adds to the electrophilic oxalyl chloride, forming an intermediate. rsc.orgrsc.org It has been shown that reactions between oxalyl chloride and carboxylic acid derivatives can lead to the formation of isocyanates, suggesting a plausible pathway for this transformation. rsc.org

Reactivity of the Terminal Azido (B1232118) Functionality

The terminal azido group (–N₃) is a versatile functional group known for its participation in a variety of powerful and selective chemical transformations.

Organic azides are well-known for their participation in 1,3-dipolar cycloaddition reactions, most notably with alkynes to form stable 1,2,3-triazole rings. wikipedia.orgyoutube.com This transformation, often referred to as the Huisgen cycloaddition, has become a cornerstone of "click chemistry." wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The thermal Huisgen cycloaddition often requires high temperatures and can result in a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The development of the copper(I)-catalyzed version (CuAAC) was a significant advancement, as it proceeds rapidly at room temperature and provides exclusively the 1,4-disubstituted triazole isomer. nih.gov The reaction is typically carried out using a Cu(I) source, which can be generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) in the presence of a reducing agent such as sodium ascorbate. wikipedia.org The CuAAC reaction is highly efficient and tolerates a wide range of functional groups, making it a robust method for molecular ligation. nih.govnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A major limitation of CuAAC for biological applications is the cytotoxicity of the copper catalyst. mdpi.com To address this, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction does not require a metal catalyst. magtech.com.cn Instead, the driving force for the reaction is the high ring strain of a cyclooctyne (B158145) derivative. magtech.com.cn The release of this strain energy significantly lowers the activation barrier for the cycloaddition, allowing the reaction to proceed rapidly under physiological conditions. nih.gov SPAAC is a bioorthogonal reaction, meaning it can occur in a complex biological environment without interfering with native biochemical processes.

Alkyl azides serve as effective precursors to primary amines. masterorganicchemistry.compearson.com The reduction of an azide (B81097) to an amine is a clean transformation, liberating nitrogen gas (N₂) as the only byproduct. jove.com This conversion can be achieved using several methods.

Catalytic Hydrogenation: One of the most common and mildest methods for azide reduction is catalytic hydrogenation. masterorganicchemistry.com This is typically performed using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. masterorganicchemistry.com The reaction conditions are generally gentle and compatible with many other functional groups.

Hydride Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective at reducing azides to primary amines. jove.comlibretexts.org The reaction involves the transfer of a hydride to the alkylated nitrogen, followed by the loss of a nitrogen molecule to form an amide ion, which is then protonated to yield the primary amine. jove.com

Table 3: Common Methods for the Reduction of Alkyl Azides to Primary Amines
MethodReagentsTypical ConditionsReference
Catalytic HydrogenationH₂, Pd/CMethanol or Ethanol, room temperature, atmospheric pressure masterorganicchemistry.com
Hydride ReductionLiAlH₄ followed by H₂O workupAnhydrous ether or THF, 0°C to room temperature jove.comlibretexts.org
Staudinger ReactionTriphenylphosphine (B44618) (PPh₃) followed by H₂OTHF/Water, room temperature pearson.com

Thermal and Photochemical Transformations of Azides

The azide group in N-Boc-9-azidononan-1-amine is susceptible to transformation under thermal and photochemical conditions. These reactions typically proceed through the extrusion of molecular nitrogen (N₂) to generate a highly reactive nitrene intermediate. rsc.orgtaylorfrancis.com The fate of this nitrene dictates the final product structure.

Thermal Decomposition: Alkyl azides are known to be relatively stable but will decompose upon heating. wikipedia.org The thermal decomposition of this compound would lead to the formation of a singlet or triplet nitrene. This process is generally a first-order reaction where the initial and rate-determining step is the cleavage of the C-N bond and liberation of dinitrogen. rsc.orgresearchgate.net The resulting nitrene can then undergo several rapid reactions. For a long-chain alkyl nitrene, the most common subsequent reaction is a 1,2-hydride shift, which leads to the formation of an imine. wikipedia.orgacs.org Intermolecular reactions, such as insertion into C-H bonds of other molecules, are also possible, particularly at higher concentrations.

Photochemical Decomposition: Photolysis provides an alternative, often milder, method for generating nitrenes from azides. nih.govresearchgate.net Irradiation of this compound with ultraviolet (UV) light would initiate the cleavage of the N-N bond, again releasing N₂ and forming a nitrene. Direct photochemical decomposition typically yields a singlet nitrene, which can rearrange concertedly to an imine without the discrete formation of a free nitrene intermediate. wikipedia.org However, the presence of a triplet sensitizer (B1316253) in the reaction mixture can lead to the formation of a triplet nitrene, which has different reactivity and is more stable than its singlet counterpart. wikipedia.orgnih.gov The specific products of the photochemical reaction can thus be influenced by the experimental conditions.

The table below summarizes the expected transformations of the azide moiety.

TransformationConditionsIntermediateMajor Product(s)
Thermal Decomposition High Temperature (>175 °C)Alkyl NitreneImine (via 1,2-hydride shift)
Direct Photolysis UV irradiation (e.g., 254 nm)Singlet NitreneImine
Sensitized Photolysis UV irradiation + Triplet SensitizerTriplet NitreneProducts of radical-type reactions

Orthogonal Reactivity and Chemoselectivity Considerations for Boc and Azide Moieties

A key feature of this compound in synthetic chemistry is the orthogonal nature of its two functional groups. researchgate.net This means that one group can be selectively reacted under conditions that leave the other group completely unaffected, allowing for precise, stepwise molecular construction. thieme-connect.de

The Boc protecting group is famously labile under acidic conditions but is stable to a wide range of nucleophiles, bases, and reductive conditions. mdpi.com Conversely, the azide group is stable to acidic and basic conditions but is reactive towards reducing agents and specific types of cycloaddition partners. sigmaaldrich.comnih.gov This differential reactivity forms the basis of its chemoselective transformations.

Selective Transformation of the Azide Group: The azide moiety can be selectively converted into an amine or a triazole while preserving the Boc-protected amine.

Staudinger Reduction: This reaction utilizes a phosphine (B1218219), most commonly triphenylphosphine (PPh₃), to reduce the azide to a primary amine. organic-chemistry.org The reaction proceeds through an iminophosphorane intermediate, which is then hydrolyzed with water to yield the amine and triphenylphosphine oxide. wikipedia.orgcommonorganicchemistry.com The conditions are exceptionally mild and neutral, ensuring the acid-sensitive Boc group remains intact. nih.gov

Catalytic Hydrogenation: The azide can be reduced to an amine using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C). This method is also compatible with the Boc group. wikipedia.org

Azide-Alkyne Cycloaddition (Click Chemistry): The azide group can undergo a 1,3-dipolar cycloaddition with an alkyne to form a stable 1,2,3-triazole ring. nih.gov The copper(I)-catalyzed version of this reaction (CuAAC) is highly efficient and orthogonal to most functional groups, including Boc-protected amines. peptide.comorganic-chemistry.org

Selective Deprotection of the Boc Group: The primary amine can be unmasked by removing the Boc group without affecting the azide.

Acidolysis: The Boc group is readily cleaved by treatment with strong acids. acsgcipr.org Common reagents for this deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol. mdpi.comresearchgate.net The azide group is completely stable under these conditions, allowing for the selective liberation of the primary amine. peptide.com

The following table outlines the orthogonal reaction schemes for this compound.

Target MoietyReaction TypeReagents and ConditionsResulting TransformationUnaffected Moiety
Azide Staudinger Reduction1. PPh₃, THF 2. H₂O-N₃ → -NH₂N-Boc
Azide Catalytic HydrogenationH₂, Pd/C, MeOH-N₃ → -NH₂N-Boc
Azide CuAAC "Click" ReactionTerminal Alkyne, CuSO₄, Sodium Ascorbate-N₃ → 1,2,3-TriazoleN-Boc
N-Boc Acidolysis (Deprotection)TFA, DCM or HCl/DioxaneN-Boc → -NH₂·HXAzide

Applications of N Boc 9 Azidononan 1 Amine in Advanced Organic Synthesis and Chemical Biology

Role as a Bifunctional Linker and Versatile Chemical Building Block

N-Boc-9-azidononan-1-amine is classified as a heterobifunctional linker. This is due to the presence of two distinct reactive functional groups at opposite ends of its hydrocarbon backbone: a tert-butyloxycarbonyl (Boc) protected primary amine and a terminal azide (B81097) group. The Boc group serves as a temporary protecting group for the amine, which can be selectively removed under acidic conditions to reveal the nucleophilic primary amine. This amine can then participate in a variety of chemical transformations, most notably amide bond formation.

Conversely, the azide moiety is a versatile functional group that is relatively stable and inert to many common reaction conditions used in organic synthesis. xinyanbm.com Its primary utility lies in its ability to undergo highly specific and efficient "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring, a structure that is considered an excellent mimic of an amide bond in biological systems.

The nine-carbon aliphatic chain of this compound provides a flexible and extended spacer between the two functional groups. This separation is crucial in many applications, as it allows for the independent reactivity of each end of the molecule without steric hindrance and provides spatial separation between conjugated moieties. The length and flexibility of this linker can be critical in applications such as the synthesis of molecular probes, where it can influence the interaction of the probe with its biological target.

The combination of these features—a protected amine, a reactive azide, and a flexible spacer—makes this compound a valuable and versatile chemical building block. It enables the stepwise and controlled assembly of complex molecules, including peptides, peptidomimetics, and bioconjugates.

Contributions to Peptide and Peptidomimetic Synthesis

The unique structure of this compound lends itself well to the synthesis of modified peptides and peptidomimetics, which are compounds that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability or bioavailability.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides on a solid support. This compound can be readily incorporated into SPPS protocols. After the removal of the Boc protecting group, the free amine can be coupled to the C-terminus of a resin-bound peptide using standard peptide coupling reagents.

Once attached to the peptide, the terminal azide group serves as a handle for further modification. This allows for the synthesis of peptides with a C-terminal extension that can be subsequently used for cyclization, labeling, or conjugation to other molecules via click chemistry. The azide group is stable to the repetitive acidic conditions used for Boc deprotection in Boc-based SPPS, making it a compatible component of this synthetic strategy.

The use of such bifunctional linkers in SPPS enables the creation of peptides with non-natural modifications, which can impart novel biological activities or properties. For example, the introduction of an azido-linker can facilitate the generation of stapled peptides, where the peptide's secondary structure is constrained by a synthetic bridge, often leading to increased stability and cell permeability.

StepProcedureKey ReagentsPurpose
1Deprotection of this compoundTrifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM)To remove the Boc protecting group and expose the primary amine.
2Coupling to Resin-Bound PeptideHBTU, HATU, or DIC/HOBtTo form an amide bond between the linker's amine and the peptide's C-terminus.
3Peptide Chain ElongationBoc-protected amino acids, coupling reagents, TFATo continue the synthesis of the peptide sequence.
4Cleavage and DeprotectionHF or other strong acidsTo cleave the modified peptide from the solid support.

While SPPS is highly efficient for the synthesis of many peptides, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. In solution-phase synthesis, this compound can be used to introduce a terminal azide group to a peptide fragment.

The general strategy involves the coupling of the deprotected amine of the linker to the C-terminal carboxylic acid of a peptide in solution. This reaction is typically mediated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions.

The resulting azide-functionalized peptide can then be used in subsequent fragment condensations or for conjugation to other molecules in solution. The Boc protecting group on the linker's amine is advantageous in this context as it can be selectively removed without affecting other protecting groups on the peptide, allowing for controlled, stepwise synthesis.

Bioconjugation Strategies Utilizing Azide-Alkyne Cycloaddition (Click Chemistry)

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule. The azide group of this compound is an ideal functional group for bioconjugation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of click chemistry. This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules.

Molecular probes are essential tools for studying biological processes. They often consist of a recognition element that binds to a specific target and a reporter group, such as a fluorescent dye or a radioactive isotope, that allows for detection. This compound can be used to link these two components.

For instance, the amine end of the linker (after deprotection) can be attached to a targeting moiety like a peptide or a small molecule. The azide end can then be "clicked" onto a reporter group that has been functionalized with an alkyne. The nine-carbon spacer provided by the linker ensures that the reporter group does not interfere with the binding of the targeting moiety to its biological target. This modular approach allows for the rapid synthesis of a variety of molecular probes.

The functionalization of biomaterial surfaces is crucial for improving their biocompatibility and for imparting specific biological activities. Click chemistry is a powerful tool for surface modification due to its high efficiency and specificity.

This compound can be used to introduce azide groups onto the surface of a biomaterial. The amine end of the linker can be covalently attached to the material's surface through various chemical reactions, depending on the nature of the biomaterial. The azide groups then provide a platform for the subsequent attachment of biomolecules, such as peptides, proteins, or carbohydrates, that have been functionalized with alkyne groups. This approach allows for the controlled and oriented immobilization of biomolecules on the surface, which can enhance their biological activity. For example, the surface of a medical implant could be modified in this way to promote cell adhesion and tissue integration.

ParameterTypical Conditions for CuAAC
CatalystCopper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate)
LigandTris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to stabilize the Cu(I) catalyst
SolventAqueous buffers (e.g., phosphate-buffered saline), often with a co-solvent like DMSO or t-butanol
TemperatureRoom temperature
ReactantsAzide-functionalized molecule and an alkyne-functionalized molecule

Construction of Complex Molecular Architectures and Heterocyclic Compounds

This compound serves as a versatile bifunctional building block in the synthesis of intricate molecular structures and various heterocyclic systems. Its two key functional groups—the terminal azide and the Boc-protected primary amine—can be manipulated orthogonally, allowing for sequential and controlled synthetic transformations. The nine-carbon aliphatic chain provides a flexible and extended scaffold, enabling the construction of macrocycles and other complex architectures.

Utilization of the Azide for Intramolecular and Intermolecular Ring Formations

The azide moiety of this compound is a key functional group for the construction of nitrogen-containing heterocycles. Organic azides are known to participate in a variety of cyclization reactions, which can be categorized as either intramolecular or intermolecular.

Intramolecular Cyclization: In molecules where another reactive functional group is present, the azide can undergo intramolecular cyclization to form a heterocyclic ring. While specific examples detailing the intramolecular cyclization of this compound itself are not extensively documented in publicly available research, the general principles of azide chemistry suggest its potential in forming large-ring nitrogen heterocycles. For instance, a two-step protocol involving the cyclization and subsequent deprotection of N-Boc derivatives has been developed for synthesizing C-1 arylated benzazepines under transition-metal-free conditions. researchgate.net

Intermolecular Cycloadditions: The azide group is well-known for its participation in [3+2] cycloaddition reactions, most notably the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the strain-promoted Azide-Alkyne Cycloaddition (SPAAC), which are cornerstones of "click chemistry." These reactions are highly efficient and regioselective, yielding stable triazole rings. In this context, this compound can be reacted with various alkyne-containing molecules to form 1,4-disubstituted 1,2,3-triazoles. This strategy is widely used to link different molecular fragments together.

Below is a table summarizing potential ring-forming reactions involving the azide group.

Reaction TypeReactant PartnerResulting HeterocycleConditions
CuAAC Terminal Alkyne1,4-disubstituted 1,2,3-triazoleCu(I) catalyst
SPAAC Strained Alkyne (e.g., DBCO)TriazoleCatalyst-free
Staudinger Ligation Phosphine (B1218219)Aza-ylide intermediate-
Reductive Cyclization Internal reducing agentCyclic amineReducing conditions

Post-Deprotection Derivatization of the Primary Amine

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. rsc.orgnih.gov Once the azide functionality of this compound has been utilized, or if the synthetic strategy requires modification of the amine first, the Boc group can be efficiently removed.

The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane. researchgate.netreddit.com This process yields the free primary amine, 9-azidononan-1-amine, as a salt.

The resulting primary amine is a versatile nucleophile and can undergo a wide array of subsequent derivatizations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Carbamate (B1207046) Formation: Reaction with isocyanates or chloroformates.

This post-deprotection derivatization allows for the introduction of a wide range of functional groups and molecular scaffolds, further highlighting the utility of this compound as a flexible building block. A continuous flow method using solid acid catalysts has also been shown to be effective for the N-Boc deprotection of various amines. rsc.org

Design and Synthesis of Linkers for Bifunctional Molecules (e.g., Proteolysis Targeting Chimeras - PROTACs)

Bifunctional molecules, particularly Proteolysis Targeting Chimeras (PROTACs), have emerged as a powerful therapeutic modality. nih.gov PROTACs consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. cd-bioparticles.netbroadpharm.com This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a crucial role in the efficacy of a PROTAC, as its length, composition, and attachment points determine the proper formation of the ternary complex (POI-PROTAC-E3 ligase). this compound is an ideal candidate for incorporation into PROTAC linkers due to its dual functionality and the length of its aliphatic chain.

The nine-carbon chain provides a flexible and extended linker, which can be critical for spanning the distance between the POI and the E3 ligase. The most common motifs in PROTAC linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains. nih.gov The heterobifunctional nature of this compound allows for a modular approach to PROTAC synthesis. For example, the deprotected amine can be coupled to a POI-binding ligand via an amide bond, while the azide can be attached to the E3 ligase ligand using click chemistry. nih.gov This convergent synthetic strategy facilitates the rapid generation of PROTAC libraries with varying linker lengths and attachment points for optimization.

The use of azide- and amine-functionalized intermediates is a common strategy in the synthesis of PROTACs targeting a variety of proteins. nih.gov While specific PROTACs employing a C9 linker derived directly from this compound are not extensively detailed in the literature, the principles of PROTAC design strongly support its utility. Similar Boc-protected amino acids with long alkyl chains are used in the synthesis of PROTACs. broadpharm.com

The table below illustrates a potential synthetic route for a PROTAC using this compound as a linker component.

StepReactionFunctional Group UtilizedPurpose
1Boc DeprotectionN-Boc-amineExpose the primary amine for coupling.
2Amide CouplingPrimary AmineAttach the linker to the Protein of Interest (POI) ligand.
3Click Chemistry (CuAAC/SPAAC)AzideAttach the linker-POI conjugate to the E3 ligase ligand.

Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring in N Boc 9 Azidononan 1 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of N-Boc-9-azidononan-1-amine. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are used to confirm the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, the spectrum exhibits characteristic signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the nonane (B91170) alkyl chain, and the protons on carbons adjacent to the amine and azide (B81097) functional groups.

Boc Group: A sharp, intense singlet is observed around δ 1.4 ppm, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. mdpi.comnih.govresearchgate.net

Alkyl Chain: A series of multiplets corresponding to the methylene (B1212753) (-CH₂-) protons of the C2 to C8 portion of the nonane chain typically appear in the δ 1.2-1.6 ppm region.

-CH₂-N₃: The two protons on the carbon (C9) directly attached to the electron-withdrawing azide group are deshielded and appear as a triplet at approximately δ 3.25 ppm.

-CH₂-NHBoc: The protons on the carbon (C1) adjacent to the Boc-protected amine are also deshielded, typically resonating as a quartet around δ 3.10 ppm.

-NH-: A broad singlet corresponding to the amine proton is usually observed, and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Boc Group: Three distinct signals are characteristic of the Boc group: a signal for the carbonyl carbon (-C=O) around δ 155-156 ppm, a signal for the quaternary carbon (-C(CH₃)₃) near δ 79 ppm, and a strong signal for the three equivalent methyl carbons (-C(CH₃)₃) around δ 28 ppm. nih.gov

Alkyl Chain: The carbons of the long methylene chain appear in the δ 26-30 ppm range.

-CH₂-N₃: The carbon atom attached to the azide group is found at approximately δ 51 ppm.

-CH₂-NHBoc: The carbon atom bonded to the nitrogen of the carbamate (B1207046) is typically observed around δ 40 ppm.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
-C(CH ₃)₃ ~1.4 (s, 9H) ~28.5
-C (CH₃)₃ - ~79.0
-C =O - ~156.0
-CH₂-CH ₂-CH₂- (Chain) ~1.3 (m) ~26.0 - 30.0
C H₂-NHBoc ~3.1 (q, 2H) ~40.5
C H₂-N₃ ~3.25 (t, 2H) ~51.5
NH Variable (br s, 1H) -

(s = singlet, t = triplet, q = quartet, m = multiplet, br = broad)

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and confirming its elemental composition. The compound has a molecular formula of C₁₄H₂₈N₄O₂ and a corresponding molecular weight of 284.4 g/mol . sigmaaldrich.comchinazimao.com

Soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), are typically used. In positive ion mode ESI-MS, the compound is readily detected as its protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 285.4. Adducts with other cations, such as sodium [M+Na]⁺, may also be observed.

Analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be challenging, as the Boc-protecting group may undergo thermal degradation in the hot injection port, potentially leading to analytical errors. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is generally a more suitable method. nih.gov

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for N-Boc protected amines include:

Loss of isobutene: A neutral loss of 56 Da, resulting in a fragment ion.

Loss of the tert-butyl group: Cleavage to lose 57 Da.

Loss of the entire Boc group: A fragmentation resulting in the loss of 101 Da.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pattern for aliphatic amines. libretexts.orglibretexts.orgmiamioh.edu

Loss of N₂: The azide group can readily lose a molecule of nitrogen (28 Da) upon ionization.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule to within a few parts per million, which serves to confirm its elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that confirm the presence of the azide, the N-H and carbonyl groups of the Boc-carbamate, and the C-H bonds of the alkyl chain.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Azide (-N₃) Asymmetric stretch ~2100 Strong, sharp peak. Highly characteristic. ugent.be
Carbamate (N-H) N-H stretch ~3300-3400 Moderate, broad peak.
Carbamate (C=O) C=O stretch ~1680-1700 Strong, sharp peak. nih.gov

The presence of the strong, sharp absorption peak around 2100 cm⁻¹ is definitive proof of the azide functional group. ugent.be The carbonyl stretch of the Boc group is also a prominent feature. nih.gov Together, these signals provide quick verification that the desired functional groups are intact within the molecule.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic methods are central to assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. High-Performance Liquid Chromatography (HPLC) is the foremost technique for this purpose. helsinki.fi

A common method for analysis is reverse-phase HPLC (RP-HPLC), typically utilizing a C18 stationary phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. researchgate.net In an HPLC chromatogram, a pure sample of this compound will appear as a single, sharp peak. The presence of additional peaks would indicate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nih.govrsc.org As the sample elutes from the HPLC column, it is directly ionized and analyzed by the mass spectrometer. This allows for the confident identification of the main product peak by its mass-to-charge ratio and helps in the structural characterization of any impurities or byproducts. LC-MS is an exceptionally powerful tool for reaction monitoring, providing information on the consumption of starting materials and the formation of products over time. rsc.org

X-ray Crystallography for Absolute Stereochemistry and Conformation (Applicable to Crystalline Derivatives)

This compound, due to its flexible nonane chain, is likely to be an oil or a low-melting-point solid at ambient temperature, making it unsuitable for single-crystal X-ray analysis in its native form. However, this technique becomes highly relevant if the compound is converted into a stable, crystalline derivative. nih.gov For example, if the molecule were to be incorporated into a larger structure that readily crystallizes, X-ray diffraction could be used to elucidate the precise conformation of the azidononane linker within the crystal lattice. researchgate.net While not typically used for routine characterization of this specific linker, it remains a powerful potential tool for detailed structural studies of its crystalline derivatives. bibliotekanauki.plmdpi.com

Future Research Directions and Emerging Applications in the Field of N Boc 9 Azidononan 1 Amine

Development of Novel and Sustainable Synthetic Routes for the Compound

The pursuit of greener and more efficient methods for synthesizing N-Boc-9-azidononan-1-amine is a key area of future research. Traditional synthetic pathways often involve multiple steps with hazardous reagents and generate significant waste. The focus is now shifting towards sustainable alternatives that improve yield, reduce environmental impact, and enhance safety.

Key research directions include:

Biocatalytic Approaches: Utilizing enzymes to catalyze specific steps, such as the introduction of the azide (B81097) or amine functionalities, can lead to highly selective transformations under mild conditions. This approach minimizes the need for protecting groups and harsh reagents.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to drive chemical reactions. Exploring mechanochemical methods for the synthesis of this compound could drastically reduce solvent waste and energy consumption.

Renewable Starting Materials: Investigating synthetic routes that begin from bio-based feedstocks instead of petroleum-derived precursors is a critical goal for long-term sustainability.

Table 1: Comparison of Synthetic Methodologies for Bifunctional Linkers
MethodologyKey AdvantagesResearch FocusPotential Impact
Conventional Batch SynthesisEstablished and well-understood procedures.Optimization of existing multi-step routes.Incremental improvements in yield and purity.
BiocatalysisHigh selectivity, mild reaction conditions, reduced waste.Discovery and engineering of enzymes for azidation and amination.Highly sustainable and efficient production.
Flow ChemistryEnhanced safety, precise process control, improved scalability.Development of continuous processes for key synthetic steps.Safer, more consistent, and scalable manufacturing.
MechanochemistryReduced solvent usage, potential for novel reactivity.Exploration of solid-state reactions for linker synthesis.Significant reduction in environmental footprint.

Exploration of Undiscovered Reactivity Profiles for the Azido (B1232118) and Boc Moieties

While the azide and Boc-protected amine are well-known functional groups, their full reactive potential, particularly in the context of a flexible linker like this compound, is yet to be fully explored. Future research will delve into uncovering novel transformations that expand the synthetic utility of this compound.

The azide group, a versatile functional handle, is primarily known for its participation in "click" chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Staudinger ligation. nih.gov However, research is expanding to include:

Photocatalysis: Investigating the reactivity of the azide group under photoredox conditions could unveil new pathways for C-N bond formation and nitrogen-centered radical chemistry.

Transition-Metal Catalysis: Beyond copper, other transition metals could catalyze novel cycloadditions or insertion reactions involving the azide, leading to diverse heterocyclic structures.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions. Future explorations could focus on:

Orthogonal Deprotection Strategies: Developing new, milder deprotection methods that are compatible with a wider range of sensitive functional groups will enhance the molecule's applicability in complex syntheses.

Boc Group as a Reactivity Modulator: Research into how the electronic and steric properties of the Boc group influence the reactivity of the nearby aliphatic chain could lead to new strategies for selective functionalization.

Advanced Applications in the Targeted Synthesis of Next-Generation Functional Molecules

This compound is an ideal scaffold for the construction of complex, next-generation molecules due to its bifunctional nature and flexible spacer. Its ability to connect different molecular entities with precise control is highly valuable in several advanced applications.

Emerging applications include:

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The nine-carbon linker of this compound is well-suited for optimizing the distance and orientation between the target-binding and ligase-binding moieties, a critical factor in PROTAC efficacy.

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to an antibody that targets cancer cells. The dual functionality of this compound allows for the attachment of the drug via one end and conjugation to the antibody via the other, with the linker ensuring proper release and activity of the payload.

Molecular Probes and Imaging Agents: By attaching a fluorophore or a bioactive molecule to either end of the linker, this compound can be used to create probes for studying biological processes or for diagnostic imaging. researchgate.net For instance, it can be used to create structural analogues of drugs to visualize drug-target complexes in living cells. nih.govresearchgate.net

Table 2: Advanced Applications of this compound
Application AreaRole of this compoundKey Research Objective
PROTACsProvides the flexible linker to connect the target binder and the E3 ligase binder.Optimizing linker length and composition for enhanced degradation efficiency.
ADCsConnects the cytotoxic payload to the targeting antibody.Designing linkers with controlled drug-release profiles at the target site.
Molecular ProbesServes as a scaffold to link a reporter molecule (e.g., fluorophore) to a biological target. researchgate.netDeveloping probes with improved signal-to-noise ratios and biocompatibility.
Surface FunctionalizationActs as a bridge to attach biomolecules or functional polymers to material surfaces.Creating biocompatible and functionalized surfaces for medical devices and sensors.

Integration of this compound into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of complex molecules for drug screening and materials discovery necessitates the integration of versatile building blocks like this compound into automated synthesis platforms. sciforum.net The orthogonal nature of its functional groups makes it particularly suitable for robotic systems and high-throughput workflows. nih.govnih.gov

Future research in this area will focus on:

Solid-Phase Synthesis: Adapting the chemistry of this compound for solid-phase synthesis will enable its use in automated peptide and oligonucleotide synthesizers. nih.gov This would involve attaching the molecule to a resin and sequentially adding other building blocks.

Liquid-Handling Robotics: Developing standardized protocols for using this compound in automated liquid-handling systems will accelerate the generation of compound libraries. nih.gov This involves optimizing reaction conditions for small-scale, parallel synthesis in microplates. sciforum.netresearchgate.net

Machine Learning and AI: Integrating experimental data from high-throughput synthesis campaigns into machine learning algorithms can help predict the optimal linker length and composition for a given application, thereby accelerating the discovery of new functional molecules.

The continued development and application of this compound, driven by these future research directions, will solidify its role as an indispensable tool in the landscape of modern chemical synthesis.

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-Boc-9-azidononan-1-amine, and how can purity be validated?

  • Methodological Answer : The synthesis typically involves Boc-protection of a primary amine followed by azide introduction via nucleophilic substitution or diazotransfer reactions. For example, 9-azidononan-1-amine intermediates are Boc-protected using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane with a catalytic base like DMAP. Purity validation requires HPLC (reverse-phase C18 column, acetonitrile/water gradient) and NMR (confirming Boc group integrity at δ ~1.4 ppm and azide absence of protons). Cross-referencing with FT-IR (azide stretch ~2100 cm⁻¹) ensures functional group fidelity .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodological Answer : Store at -20°C under inert atmosphere (argon or nitrogen) to prevent azide degradation and Boc group hydrolysis. Light-sensitive vials (amber glass) mitigate photolytic decomposition. Periodic stability checks via TLC (silica gel, ethyl acetate/hexane) or HPLC are advised. Avoid prolonged exposure to moisture, as Boc groups are prone to acid-catalyzed cleavage .

Q. How should researchers safely handle azide-containing compounds like this compound?

  • Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coat). Azides are shock-sensitive; avoid grinding or heating neat samples. Dispose of waste via slow addition to a 10% sodium hypochlorite solution to neutralize azides. Environmental release is prohibited; containment methods include silica gel absorption for spills .

Advanced Research Questions

Q. How can spacer length (e.g., C9 vs. C6/C12 chains) in Boc-protected azidoamines impact bioconjugation efficiency?

  • Methodological Answer : Spacer length affects steric accessibility and reaction kinetics in click chemistry (e.g., CuAAC or SPAAC). To optimize, synthesize homologs (e.g., N-Boc-6-azidohexan-1-amine, N-Boc-12-azidododecan-1-amine) and compare reaction rates via kinetic assays (UV-Vis monitoring of triazole formation). For cellular studies, use flow cytometry to quantify labeling efficiency with DBCO-fluorophore conjugates. Longer chains (C12) may reduce steric hindrance in protein-protein interactions .

Q. What analytical techniques resolve contradictions in reported stability data for this compound under varying pH conditions?

  • Methodological Answer : Discrepancies arise from pH-dependent Boc hydrolysis and azide stability. Design a systematic study using buffered solutions (pH 4–9) and monitor degradation via LC-MS (detecting tert-butanol byproducts) and NMR . For accelerated stability testing, use elevated temperatures (40–60°C) and apply the Arrhenius equation to extrapolate shelf-life. Compare results with literature using Cochrane-recommended meta-analysis frameworks to identify confounding variables (e.g., solvent polarity) .

Q. How can researchers mitigate side reactions during CuAAC when using this compound as a linker?

  • Methodological Answer : Cu(I)-induced Boc deprotection or azide reduction can occur. Optimize reaction conditions by:

  • Using THPTA or BTTP ligands to stabilize Cu(I) and reduce oxidative side reactions.
  • Adding sodium ascorbate incrementally to maintain a reducing environment.
  • Validating product integrity via HRMS and MALDI-TOF for macromolecular conjugates. For sensitive applications (e.g., live-cell labeling), substitute CuAAC with strain-promoted (SPAAC) or tetrazine ligation .

Q. What strategies validate the absence of nitrosamine contaminants in synthesized this compound?

  • Methodological Answer : Nitrosamines form via amine-nitrosating agent interactions. Implement LC-MS/MS with a MRM mode targeting m/z transitions specific to nitrosamine derivatives (e.g., m/z 74→57 for NDMA). Use supplier questionnaires (per APIC guidelines) to audit raw materials for secondary amine residues. Include spike recovery experiments to ensure detection limits ≤1 ppm, as per ICH M7(R1) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.